Boc-D-Asp-OBzl
Overview
Description
Boc-D-Asp-OBzl, also known as ®-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid, is an aspartic acid derivative . It has a molecular weight of 323.35 .
Synthesis Analysis
The amino acid derivative Boc-D-Asp-OBzl was functionalized by coupling its carboxylate side chain to dipicolylamine . This yielded the tridentate nitrogen donor ligand Boc-Asp (Dpa)-OBzl .
Molecular Structure Analysis
The molecular formula of Boc-D-Asp-OBzl is C16H21NO6 . Its InChI code is 1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-13(18)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m1/s1 .
Chemical Reactions Analysis
Boc-D-Asp-OBzl is used in the synthesis of β-aspartyl peptides . It has also been used in the preparation of a novel tricyclic dipeptide mimetic based on a [6 H ]-azepino indoline nucleus .
Physical And Chemical Properties Analysis
It should be stored sealed in dry conditions at 2-8°C . The substance is white to off-white in color .
Scientific Research Applications
Boc-D-Asp-OBzl was functionalized to yield the tridentate nitrogen donor ligand Boc-Asp(Dpa)-OBzl, used in the study of transesterification and amide cis-trans isomerization in Zn and Cd complexes. This study highlighted the different reactivities of zinc and cadmium in such processes (Niklas, Zahl, & Alsfasser, 2007).
Boc-Asp-βAla-Gly-Ser-βAla-Gly-His-βAla-Gly-OEt and similar peptides were synthesized using Boc-D-Asp-OBzl. These were used as catalysts in hydrolytic reactions, demonstrating the utility of these peptides in catalysis (Nishi & Nakajima, 1982).
Molecularly imprinted polymeric membranes were prepared using Boc-D-Asp-OBzl derivatives. These membranes exhibited chiral recognition abilities, highlighting the potential of Boc-D-Asp-OBzl in the development of chiral recognition sites (Yoshikawa & Izumi, 2003).
In peptide synthesis, Boc-D-Asp-OBzl was used as an intermediate. For example, Boc-D-Asp-O t -Bu was converted to Boc-Abu(PO3Me2)-OH, which was then used in syntheses of peptides like Boc-Leu-Abu(PO3Me2)-O t -Bu, demonstrating its role in peptide synthesis (Tong, Perich, & Johns, 1990).
Boc-D-Asp-OBzl was used in the synthesis of protected peptide sequences, such as in the creation of protected hexapeptide sequences of human fibrinopeptide-A (Channabasavaiah & Sivanandaiah, 1973).
In another application, tripeptide amides containing Boc-D-Asp-OBzl were used in the synthesis of dimeric peptides and for conjugation to an affinity matrix. This illustrates its use in the field of peptide dimerization and receptor affinity purification (Shimohigashi, Kodama, Waki, & Costa, 1989).
Safety And Hazards
Boc-D-Asp-OBzl is classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-13(18)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRWTKQWSXGSTM-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471926 | |
Record name | Boc-D-Asp-OBzl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Asp-OBzl | |
CAS RN |
92828-64-3 | |
Record name | Boc-D-Asp-OBzl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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